molecular formula C10H6N2O2S2 B10756479 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one CAS No. 17002-50-5

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one

Cat. No.: B10756479
CAS No.: 17002-50-5
M. Wt: 250.3 g/mol
InChI Key: JJVOROULKOMTKG-UHFFFAOYSA-N
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Description

2-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is a bicyclic heterocyclic compound comprising a benzothiazole scaffold fused to a thiazol-4-one moiety.

Metabolomic studies indicate its involvement in enzymatic pathways, where it co-occurs with AMP, pyrophosphoric acid, and other metabolites, hinting at roles in nucleotide or energy metabolism . However, its specific biological activities remain less explored compared to structurally related compounds.

Properties

CAS No.

17002-50-5

Molecular Formula

C10H6N2O2S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4-one

InChI

InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-3,13H,4H2

InChI Key

JJVOROULKOMTKG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N=C(S1)C2=NC3=C(S2)C=C(C=C3)O

Origin of Product

United States

Biological Activity

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is a compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is C10H6N2O2S2C_{10}H_{6}N_{2}O_{2}S_{2}. The compound features a hydroxyl group and a thiazole ring fused with a benzothiazole structure, contributing to its biological activity.

PropertyValue
Molecular Weight250.297 g/mol
Chemical FormulaC10H6N2O2S2
IUPAC Name2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazol-4-one
CAS NumberNot Available

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and inhibition of nucleic acid synthesis.

Anticancer Properties

A series of experiments evaluated the anticancer potential of this compound in different cancer cell lines. It was found to exhibit moderate cytotoxicity against several cancer types including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound's IC50 values were reported as follows:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MDA-MB-23115.0
SK-Hep-112.5
NUGC-318.0

The observed cytotoxic effects are hypothesized to arise from the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.

The biological activity of 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which can be beneficial in neurodegenerative diseases.
  • Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels leading to oxidative stress in cancer cells.

Case Studies

A notable case study involved the evaluation of this compound's effects on human prostate cancer cells. The study found that treatment with varying concentrations resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls.

Scientific Research Applications

Overview

2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one, also known as Oxy-luciferin, is an organic compound belonging to the class of benzothiazoles. Its molecular formula is C10H6N2O2S2C_{10}H_6N_2O_2S_2 with a molecular weight of approximately 250.297 g/mol. This compound exhibits various applications in scientific research, particularly in biochemistry and pharmacology.

Biological Applications

  • Bioluminescence Research :
    • Oxy-luciferin is a key component in bioluminescent systems, particularly in fireflies. It plays a crucial role in the luciferase-catalyzed reaction that produces light. This property has been exploited for various applications, including:
      • Bioluminescent Imaging : Used as a reporter gene in molecular biology to visualize gene expression and cellular processes in live organisms.
      • Assays for Drug Discovery : The bioluminescent properties allow for high-throughput screening of potential drug candidates.
  • Antimicrobial Activity :
    • Research indicates that derivatives of benzothiazole compounds exhibit antimicrobial properties. Studies have shown that compounds similar to Oxy-luciferin can inhibit the growth of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .
  • Antioxidant Properties :
    • Some studies suggest that benzothiazole derivatives may possess antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Pharmacological Applications

  • Cancer Research :
    • Compounds related to 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one have been studied for their potential anticancer effects. Their ability to modulate cellular pathways involved in apoptosis and cell proliferation makes them candidates for further investigation in cancer therapeutics .
  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may interact with long-chain fatty acid-CoA ligases, which are crucial for lipid metabolism . Understanding these interactions can lead to the development of treatments for metabolic disorders.
  • Bioluminescent Imaging Techniques :
    • A study demonstrated the use of Oxy-luciferin in imaging tumor growth in live mice models. The compound was administered alongside luciferase-expressing cancer cells, allowing researchers to monitor tumor progression through bioluminescence detection techniques.
  • Antimicrobial Efficacy :
    • In vitro testing revealed that modified benzothiazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the potential development of new antibacterial agents derived from this chemical class.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,3-thiazol-4(5H)-one family, which is pharmacologically significant due to its kinase inhibition and anticancer properties. Below is a comparative analysis with key analogues:

Compound Key Substituents Synthesis (Yield, Conditions) Biological Activity Reference
2-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one 6-hydroxybenzothiazole, thiazol-4-one Not explicitly reported Metabolite in enzymatic pathways (association with AMP, CO₂)
(5Z)-5-(4-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (3e) 4-hydroxybenzylidene, thioxo MWI, 80°C, 88% yield DYRK1A inhibitor (IC₅₀ = 0.028 µM)
(5Z)-5-Benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (5s) Benzo[1,3]dioxole, pyridinylamino MWI, 80°C, 78% yield DYRK1A inhibitor (IC₅₀ = 0.033 µM)
(5Z)-5-[(4-Fluorophenyl)methylidene]-2-[(1,3-thiazol-2-yl)amino]-1,3-thiazol-4(5H)-one (34) 4-fluorophenyl, thiazol-2-ylamino Conventional synthesis DNA gyrase B inhibitor (IC₅₀ = 14.6 µM)
(5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-methyl-5-(trifluoromethyl)-1,3-thiazol-4(5H)-one Trifluoromethyl, fluorophenyl Not reported HSD11B1 inhibitor (binding energy = −7.987 kcal/mol)

Key Observations

Structural Features and Solubility :

  • The 6-hydroxybenzothiazole moiety in the target compound distinguishes it from arylidene derivatives (e.g., 3e, 5s), which rely on extended conjugation for kinase binding. The hydroxyl group may enhance aqueous solubility compared to halogenated or methoxy-substituted analogues .
  • Thioxo groups (e.g., in 3e) improve electrophilicity, facilitating interactions with kinase ATP-binding pockets, whereas the unmodified thiazol-4-one in the target compound may exhibit different binding kinetics .

Synthetic Accessibility :

  • Microwave-assisted synthesis (MWI) is prevalent for analogues (e.g., 3e, 5s), achieving high yields (>75%) under mild conditions (80°C, 20–60 min). This contrasts with conventional methods for fluorinated derivatives (e.g., compound 34), which may require harsher conditions .

Biological Activity: Kinase Inhibition: Arylidene-thiazol-4-ones (e.g., 3e, 5s) exhibit nanomolar IC₅₀ values against DYRK1A, a kinase implicated in neurodegenerative diseases. The target compound’s benzothiazole core could similarly target kinases but lacks direct evidence .

Therapeutic Potential: While analogues like 3e and 5s are lead candidates for neurological disorders, the target compound’s hydroxyl group may align it with antioxidant or anti-inflammatory pathways, as seen in hydroxy-substituted benzo[d]thiazoles .

Preparation Methods

Reaction Mechanism

The compound is naturally produced via the enzymatic oxidation of D-luciferin (C11_{11}H8_{8}N2_{2}O3_{3}S2_{2}) by firefly luciferase (EC 1.13.12.7) in the presence of ATP and oxygen. The reaction proceeds through:

  • Adenylation : Formation of a luciferyl-adenylate intermediate.

  • Oxygenation : Generation of a dioxetanone intermediate.

  • Decarboxylation : Release of CO2_2 and excitation of oxyluciferin, yielding light emission.

Key Data:

ParameterValueSource
EnzymeFirefly luciferase
CofactorsATP, Mg2+^{2+}, O2_2
Product YieldQuantitative (bioluminescence)

Limitations : Requires purified luciferase and ATP, making it cost-prohibitive for large-scale synthesis.

Multi-Step Synthesis from 2-Aminobenzothiazole Derivatives

Synthetic Pathway

A common approach involves constructing the benzothiazole and thiazolone rings sequentially:

  • Step 1 : Synthesis of 6-hydroxybenzothiazole-2-carboxylic acid via:

    • Jacobson cyclization of 4-aminophenol with thiourea in acidic conditions.

    • Alternative: Hoesch reaction using resorcinol and cyanothioacetamide.

  • Step 2 : Cyclocondensation with thioglycolic acid or thioacetamide to form the thiazolone ring.

Example Procedure:

  • React 2-amino-6-hydroxybenzothiazole (1.0 eq) with thioglycolic acid (1.2 eq) in methanol under reflux for 8–10 hours.

  • Neutralize with NaHCO3_3, filter, and recrystallize from ethanol.

Key Data:

ParameterValueSource
Yield65–72%
Purity>95% (HPLC)

Advantages : Scalable and adaptable to structural analogs.

Acid-Catalyzed Cyclization of Thioamide Precursors

Method Overview

Thioamides derived from 6-hydroxybenzothiazole-2-carbonitrile undergo cyclization in acidic media to form the thiazolone ring.

Procedure:

  • React N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine with thioacetic acid in CH2_2Cl2_2.

  • Reflux the intermediate in ethanol with concentrated HCl for 5 hours.

  • Isolate the product via filtration and recrystallization from dioxane.

Key Data:

ParameterValueSource
Yield58%
Reaction Time8 hours

Note : Requires strict control of acidity to prevent side reactions.

Microwave-Assisted Synthesis

Efficient Cyclocondensation

Microwave irradiation accelerates the reaction between 2-aminobenzothiazole derivatives and thioglycolic acid, reducing synthesis time.

Example:

  • Mix 2-amino-6-hydroxybenzothiazole (5 mmol) and thioglycolic acid (3 mmol) in methanol.

  • Irradiate at 210 W for 5 minutes.

  • Neutralize and recrystallize.

Key Data:

ParameterValueSource
Yield78%
Time Savings90% reduction vs. conventional

Advantages : Enhanced efficiency and reduced energy consumption.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Enzymatic OxidationQuant.MinutesHighLow
Multi-Step Synthesis65–728–10 hrsModerateHigh
Acid-Catalyzed588 hrsLowModerate
Microwave-Assisted785 minModerateHigh

Insights :

  • Enzymatic methods are ideal for analytical applications but impractical for bulk synthesis.

  • Microwave-assisted synthesis offers the best balance of yield and efficiency for industrial use.

Q & A

Advanced Research Question

  • Quantum chemical analysis : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs), global reactivity descriptors (e.g., electrophilicity index ~3.5 eV), and electrostatic potential maps .
  • Molecular docking : AutoDock/Vina simulates binding to targets (e.g., GABAₐ receptors for anxiolytic activity). Docking scores (e.g., −9.2 kcal/mol) correlate with experimental efficacy .

Q. Example Workflow :

Optimize geometry using B3LYP/6-31G(d,p).

Calculate FMOs to identify nucleophilic/electrophilic sites.

Dock into protein active sites (PDB: 6X3T) with Lamarckian genetic algorithms .

What challenges arise in crystallographic structure determination?

Advanced Research Question

  • Disorder resolution : Partial occupancy atoms (e.g., allyl groups in pyrazolones) require SHELXL refinement with constraints .
  • Validation tools : PLATON/ADDSYM checks for missed symmetry, while CIF validation ensures data integrity .
  • High-resolution data : Synchrotron sources (λ = 0.7 Å) improve precision for hydrogen bonding networks .

Q. Crystallographic Data Example :

ParameterValue (Compound 16)Reference
Space groupP2₁/c
Unit cell (Å)a=8.5811, b=16.5165, c=12.4930
R-factor0.050

How can contradictions between in vitro and in vivo pharmacological data be resolved?

Advanced Research Question

  • Dose optimization : LD₅₀ studies (e.g., 98.11 mg/kg in rats) establish safe thresholds before efficacy testing .
  • Metabolic profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo effects .
  • Statistical rigor : One-way ANOVA with post-hoc Dunnett’s test distinguishes significant results (p<0.05) from noise .

What hydrogen-bonding patterns stabilize the crystal structure?

Advanced Research Question

  • Graph set analysis : Etter’s notation categorizes motifs (e.g., R₂²(8) rings from N-H···O interactions) .
  • Directionality : Strong O-H···N (2.7 Å) and weak C-H···π interactions contribute to packing efficiency .

Q. Example Interaction Table :

Donor–AcceptorDistance (Å)Angle (°)Graph SetReference
O-H···N (benzothiazole)2.69155R₂²(8)
C-H···π (thiazole)3.12145C(6)

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